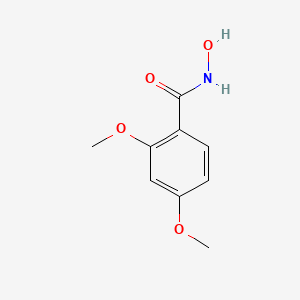

N-Hydroxy-2,4-dimethoxybenzamide

Description

Contextualization within Benzamide (B126) Chemistry

Benzamides are a class of organic compounds characterized by a benzene (B151609) ring linked to an amide group. ontosight.ai This structural motif is prevalent in a wide array of biologically active molecules, making benzamide derivatives a focal point of extensive research. ontosight.ai Compounds within this family, including N-Hydroxy-2,4-dimethoxybenzamide, are explored for their potential as enzyme inhibitors and receptor ligands. The presence of a hydroxyl group on the amide nitrogen (an N-hydroxyamide or hydroxamic acid) is a key feature of this compound. This functional group is crucial for the biological activity of many related compounds. noaa.gov

The specific arrangement of the 2,4-dimethoxy substituents on the benzene ring influences the compound's electronic properties, solubility, and how it interacts with biological targets. ontosight.ai The methoxy (B1213986) groups can impact the compound's conformation and its ability to form hydrogen bonds, which are critical for molecular recognition in biological systems. ontosight.ai

Significance in Medicinal Chemistry and Organic Synthesis

The primary significance of this compound and its analogs in medicinal chemistry lies in their role as histone deacetylase (HDAC) inhibitors. nih.govnih.gov HDACs are enzymes that play a critical role in gene expression, and their inhibition has emerged as a promising strategy for cancer therapy. nih.gov The N-hydroxybenzamide moiety is a key pharmacophore that chelates the zinc ion in the active site of HDAC enzymes, leading to their inhibition. nih.gov Research has shown that novel N-hydroxybenzamide-based HDAC inhibitors exhibit inhibitory activity against HDACs and anti-proliferative activity in various tumor cell lines. nih.gov

In the realm of organic synthesis, derivatives of N-hydroxybenzamide serve as important intermediates. For instance, related benzamide structures are used in the synthesis of pharmaceuticals like Itopride, a dopamine (B1211576) D2-receptor antagonist. cymitquimica.comclearsynth.compharmaffiliates.com The synthesis of various N-hydroxybenzamide derivatives allows for the exploration of structure-activity relationships, where modifications to the benzamide scaffold can lead to compounds with enhanced potency and selectivity for specific biological targets. nih.govnih.gov The synthesis of these compounds often involves standard amidation reactions, which can be optimized through various catalytic and solvent strategies. researchgate.net

Interactive Data Table: Properties of this compound and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Application/Research Area |

| This compound | C9H11NO4 | 197.19 | Core structure for HDAC inhibitors |

| N-(2,4-dimethoxyphenyl)-2-hydroxybenzamide | C15H15NO4 | 273.28 | Chemical intermediate |

| N-(4-Hydroxybenzyl)-3,4-dimethoxybenzamide | C16H17NO4 | 287.31 | Intermediate in the synthesis of Itopride |

| 4-Hydroxy-3,5-dimethoxybenzamide | C9H11NO4 | 197.19 | Investigated for anti-inflammatory and antimicrobial properties |

| N-(2-ethyl-4-hydroxybutyl)-2,3-dimethoxybenzamide | C15H23NO4 | 281.35 | Chemical intermediate |

Structure

3D Structure

Properties

CAS No. |

568587-50-8 |

|---|---|

Molecular Formula |

C9H11NO4 |

Molecular Weight |

197.19 g/mol |

IUPAC Name |

N-hydroxy-2,4-dimethoxybenzamide |

InChI |

InChI=1S/C9H11NO4/c1-13-6-3-4-7(9(11)10-12)8(5-6)14-2/h3-5,12H,1-2H3,(H,10,11) |

InChI Key |

RLLYCSVIFHWKSV-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)NO)OC |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways

Established Synthetic Routes for N-Hydroxybenzamides and Related Derivatives

Traditional synthetic approaches to N-hydroxybenzamides rely on robust and well-documented chemical reactions. These routes typically involve the sequential formation of the primary amide structure followed by or concurrent with the introduction of the necessary substituents.

Formation of the Benzamide (B126) Backbone

The benzamide backbone is a fundamental structural motif in a vast range of biologically active molecules and pharmaceutical agents. ontosight.aiwikipedia.org Its synthesis is a cornerstone of organic chemistry. The most common and direct method for forming the benzamide linkage involves the reaction of a benzoic acid derivative with an amine. vedantu.comresearchgate.net

For N-hydroxy-2,4-dimethoxybenzamide, the synthesis would typically start from 2,4-dimethoxybenzoic acid. This starting material is first activated to increase its reactivity. A standard procedure is the conversion of the carboxylic acid to an acyl chloride, specifically 2,4-dimethoxybenzoyl chloride, by using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. vedantu.com This acyl chloride is a highly reactive intermediate.

The subsequent step is the reaction of the activated acyl chloride with an appropriate amine. vedantu.com In a classic Schotten-Baumann reaction, the benzoyl chloride is added to an amine solution, often under basic conditions to neutralize the hydrochloric acid byproduct. youtube.com This nucleophilic acyl substitution reaction proceeds efficiently to yield the corresponding benzamide. youtube.comyoutube.com

Table 1: Common Reagents for Benzamide Formation

| Starting Material | Activating Agent | Amine Source | Product |

| Benzoic Acid | Thionyl Chloride (SOCl₂) | Ammonia (B1221849) (NH₃) | Benzamide |

| Benzoic Acid | Oxalyl Chloride | Various Amines | N-Substituted Benzamide |

| Benzonitrile | Sulfuric Acid (hydrolysis) | - | Benzamide |

Introduction of the Hydroxylamine (B1172632) Functional Group

The defining feature of N-hydroxybenzamides is the N-OH group. The introduction of this hydroxylamine functionality is a critical step in the synthesis. Hydroxylamine (NH₂OH) itself is a nucleophile that can react with activated carboxylic acid derivatives like acyl chlorides. quora.comwikipedia.org The nitrogen atom of hydroxylamine attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of the N-hydroxyamide bond and elimination of hydrogen chloride. quora.com

To prevent unwanted side reactions, protected forms of hydroxylamine are sometimes used. For instance, methods have been developed using N-(benzoyloxy)amines. Acylation of these compounds followed by the deprotection of the benzoyl group yields the desired N-hydroxyamide. nih.gov This strategy allows for the integration of the N-hydroxyamide linkage into more complex molecules like pseudopeptides without significant racemization. nih.gov

Hydroxylamines are a class of organic compounds containing the hydroxylamine functional group (-NHOH). ontosight.ai They are intermediates in biological processes like nitrification and can be synthesized through methods such as the oxidation of amines. atamanchemicals.com

Methoxy (B1213986) Substituent Introduction

In the synthesis of this compound, the methoxy groups (-OCH₃) are typically present on the aromatic ring of the starting material, such as 2,4-dimethoxybenzoic acid or 2,4-dihydroxybenzaldehyde (B120756). google.com Synthesizing the target molecule from a precursor that already contains the desired substitution pattern is generally more efficient than introducing these groups later.

The presence and position of methoxy groups can significantly influence the reactivity of the benzene (B151609) ring and the properties of the final compound. nih.govnih.gov Methoxy groups are ortho, para-directing activators in electrophilic aromatic substitution reactions because the oxygen atom can donate electron density into the ring, stabilizing the intermediate carbocation. libretexts.org While direct methoxylation of a pre-formed benzamide is less common for this specific target, general methods for aryl ether synthesis, such as the Williamson ether synthesis, exist for introducing methoxy groups onto a phenolic precursor. For example, the regioselective benzylation of 2,4-dihydroxybenzaldehyde can be achieved using benzyl (B1604629) chloride with potassium fluoride (B91410) or sodium bicarbonate and potassium iodide, a reaction that could be adapted for methylation. google.com

Advanced Synthetic Approaches and Reaction Conditions

Modern synthetic chemistry offers more sophisticated methods that can provide higher yields, greater efficiency, and milder reaction conditions compared to traditional routes. These include the use of highly reactive intermediates and advanced catalytic systems.

Utilizing Reactive Intermediates (e.g., Acylketenes)

Acylketenes are highly reactive molecules that serve as versatile building blocks in organic synthesis. These intermediates, which contain cumulative carbon-carbon-oxygen double bonds, can be generated in-situ from precursors like 1,3-dioxin-4-ones or β-ketoacids.

Due to their electrophilic nature, acylketenes readily react with a wide variety of nucleophiles. The reaction with an amine, such as hydroxylamine, would involve the nucleophilic addition of the amine's nitrogen atom to the central carbonyl carbon of the ketene. This provides a direct pathway to the formation of an amide functional group. This approach could be applied to the synthesis of N-hydroxybenzamides, offering an alternative to the classic acyl chloride method.

Catalytic Approaches (e.g., Copper-Catalyzed C-N Bond Formation)

Transition-metal catalysis has revolutionized the formation of carbon-nitrogen (C-N) bonds. While palladium has historically dominated this field, copper has emerged as a cheaper and effective alternative for many cross-coupling reactions. rsc.org Copper-catalyzed methods for C-N bond formation are particularly relevant for the synthesis of amides and related nitrogen-containing compounds. nih.gov

These reactions typically involve the coupling of an aryl halide with an amine or amide source. A copper catalyst, often in the form of copper(I) or copper(II) salts or nanoparticles, facilitates the reaction. rsc.org The process is usually assisted by a ligand, such as N,N'-dimethylethylenediamine (DMEDA), and a base. acs.orgresearchgate.netlookchem.com One of the significant advantages of some modern copper-catalyzed systems is their ability to function in environmentally benign solvents like water. acs.orglookchem.com

A proposed mechanism for intramolecular N-arylation involves the coordination of the nitrogen-containing group to a Cu(I) center, followed by oxidative addition of the aryl halide. The resulting complex then undergoes a reaction with a base to form the C-N bond and regenerate the catalyst. lookchem.com This catalytic cycle enables the efficient synthesis of complex molecules like benzimidazoles and could be adapted for the intermolecular synthesis of N-hydroxybenzamides. acs.orgresearchgate.net

Table 2: Examples of Copper-Catalyzed C-N Bond Formation Systems

| Copper Source | Ligand | Base | Solvent | Application | Reference |

| Cu₂O | DMEDA | K₂CO₃ | Water | Intramolecular N-arylation for benzimidazoles | acs.org, researchgate.net, lookchem.com |

| Cu(OAc)₂·H₂O | - | - | Glycol | C-N bond cleavage for N-Sulfonylformamidines | nih.gov |

| CuNPs/titania | - | - | - | Arylation of nitrogen heterocycles | rsc.org |

Mechanochemical Transformations (e.g., Ball Milling for Hydroxamic Acids)

Mechanochemistry, a field involving chemical reactions induced by mechanical energy, offers a sustainable and efficient alternative to conventional solution-based synthesis. nih.gov Ball milling, a prominent technique in mechanochemistry, conducts reactions in the solid state or with minimal solvent, leading to accelerated reaction times, altered product selectivity, and a significant reduction in solvent waste. nih.govresearchgate.net This approach is increasingly recognized for its application in green chemistry and the synthesis of active pharmaceutical ingredients. nih.govorganic-chemistry.org

The synthesis of amides is a fundamental transformation in organic chemistry, and mechanochemical methods have been successfully developed for this purpose. nih.gov A common strategy involves the ball milling of esters with an appropriate amine source. For instance, primary amides have been synthesized in high yields by milling various esters with calcium nitride (as an ammonia source), ethanol, and a catalyst like indium chloride. organic-chemistry.orgacs.org This solvent-free method is compatible with a wide range of functional groups and preserves the integrity of stereocenters. nih.govorganic-chemistry.orgacs.org

While direct mechanochemical synthesis of this compound from methyl 2,4-dimethoxybenzoate and hydroxylamine has not been specifically detailed in the reviewed literature, the principles from primary amide synthesis are directly applicable. The reaction would involve milling the corresponding ester with hydroxylamine. The advantages of such a method are highlighted by the successful synthesis of other hydroxy amides from lactones under mechanochemical conditions. nih.govacs.org The process avoids bulk solvents and can often be completed in a fraction of the time required for solution-phase reactions. organic-chemistry.org

| Parameter | Description | Advantages | Source |

|---|---|---|---|

| Technique | Ball Milling | Enables solid-state reactions. | nih.govresearchgate.net |

| Reactants | Ester (e.g., Methyl 2,4-dimethoxybenzoate) + Hydroxylamine | Utilizes readily available starting materials. | nih.govacs.org |

| Conditions | Solvent-free or minimal solvent (Liquid-Assisted Grinding) | Environmentally friendly ("Green Chemistry"), reduces waste. | nih.govorganic-chemistry.org |

| Reaction Time | Typically 60-90 minutes. | Significant reduction in time compared to solution-phase methods (which can take many hours). | organic-chemistry.orgacs.org |

| Activation | Mechanical force (grinding, milling). | Avoids the need for high temperatures, saving energy. | nih.gov |

| Workup | Simple extraction and filtration. | Often avoids the need for column chromatography. | acs.org |

Derivatization and Analogue Synthesis Strategies

To explore the chemical space around this compound and develop structure-activity relationships for various applications, chemists employ several derivatization strategies. These include modifications to the N-hydroxyamide group, alterations of substituents on the aromatic ring, and the incorporation of different ring systems.

Modifying the N-hydroxyamide functional group by replacing the hydroxyl proton with other substituents can significantly alter the compound's properties. This N-substitution leads to N-alkoxy or N-aryloxy amides. A general approach involves the reaction of a pre-formed N-hydroxybenzamide with an electrophile, such as an alkyl halide (e.g., methyl iodide, benzyl bromide) or sulfate, in the presence of a suitable base. nih.gov

Alternatively, derivatization can be achieved by using a substituted hydroxylamine during the initial amide coupling. For example, N,O-dimethylhydroxylamine is commonly used to synthesize N-methoxy-N-methyl amides (Weinreb amides) directly from carboxylic acids using coupling agents or from esters. organic-chemistry.org A more complex N-substitution is seen in the synthesis of N-(2,4,6-trimethoxybenzyloxy)-β-(hydroxylamino)propionic ester, where a protected hydroxylamine is used as a building block. researchgate.net

| Modification Type | Reagents/Strategy | Resulting Structure | Source |

|---|---|---|---|

| N-Alkoxylation | N-Hydroxybenzamide + Alkyl Halide (e.g., Methyl Iodide) + Base | N-Alkoxybenzamide | nih.gov |

| N-Acetyloxylation | N-Hydroxyindole + Acetic Anhydride + Base | N-Acetoxyindole | nih.gov |

| Weinreb Amide Formation | Carboxylic Acid + N,O-dimethylhydroxylamine + Coupling Agent | N-methoxy-N-methyl amide | organic-chemistry.org |

| Complex N-O-Alkyl Substitution | Use of pre-functionalized hydroxylamines (e.g., N-(2,4,6-trimethoxybenzyloxy)amine) | N-(substituted-oxy)benzamide | researchgate.net |

Altering the substitution pattern on the phenyl ring is a key strategy for creating analogues of this compound. This allows for the fine-tuning of electronic and steric properties. The synthesis of these analogues typically starts from a correspondingly substituted benzoic acid or benzaldehyde.

For example, a library of derivatives can be generated by starting with precursors other than 2,4-dimethoxybenzoic acid. A relevant synthetic strategy involves the regioselective alkylation of dihydroxy precursors. The selective benzylation of the 4-hydroxyl group of 2,4-dihydroxybenzaldehyde can be achieved using benzyl chloride with potassium fluoride or sodium bicarbonate and potassium iodide, yielding 4-benzyloxy-2-hydroxybenzaldehyde. google.com This intermediate can then be oxidized to the corresponding benzoic acid and converted to the N-hydroxybenzamide, resulting in an analogue with a bulky benzyloxy group at the 4-position instead of a methoxy group. Similarly, syntheses starting from vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde) provide access to analogues with a different methoxy substitution pattern. researchgate.net

Replacing the phenyl ring of this compound with a heterocyclic system is a powerful strategy to generate structurally novel analogues with potentially different biological activities and physicochemical properties. This involves the synthesis of N-hydroxy-heterocyclic-carboxamides.

Several synthetic routes facilitate the incorporation of heterocycles. One direct method involves the coupling of a heterocyclic carboxylic acid with hydroxylamine. A notable example is the solid-phase synthesis of N-hydroxy-2-(thiophen-3-yl)acetamide from a resin-bound 2-(thiophen-3-yl)acetate, demonstrating the replacement of the phenyl ring with a thiophene (B33073) ring. nih.gov Other examples include the synthesis of N-hydroxyindoles and N-alkoxyindoles, which are heterocyclic bioisosteres of N-hydroxybenzamides. nih.gov These can be synthesized through base-mediated cyclization of substituted 2-nitrostyrenes. nih.gov Furthermore, heterocyclic moieties can be introduced by reacting a precursor aldehyde, such as vanillin, with heterocyclic hydrazines like furan-2-carbohydrazide (B108491) or 2-hydrazinylpyridine to form complex structures containing both aromatic and heterocyclic rings. researchgate.net

Molecular Mechanisms of Action and Biological Target Interactions

Enzyme Inhibition Studies

Other Enzyme Modulation Profiles

HIV-1 Integrase (IN) Active Site Interaction and Metal Ion Chelation

HIV-1 integrase is an essential enzyme for the replication of the human immunodeficiency virus (HIV). nih.govnih.gov A critical function of this enzyme is its reliance on divalent metal ions, typically magnesium (Mg²⁺), within its active site. researchgate.netnih.gov Many inhibitors of HIV-1 integrase function by chelating these metal ions, thereby disrupting the enzyme's catalytic activity. researchgate.netnih.gov

A thorough search of the scientific literature found no studies that have investigated N-Hydroxy-2,4-dimethoxybenzamide for its ability to interact with the HIV-1 integrase active site or to chelate the metal ions essential for its function. The potential for this compound to act as an HIV-1 integrase inhibitor is therefore unknown.

Dopamine (B1211576) receptors are a class of G protein-coupled receptors that are prominent in the central nervous system and are the targets of numerous therapeutic agents. nih.govcolumbiapsychiatry.org The modulation of these receptors, particularly the D2 receptor, can have significant effects on neurotransmission. nih.govmdpi.com

Currently, there is no available research in the scientific literature that has examined the interaction of this compound with dopamine receptors. Consequently, its potential to modulate dopaminergic signaling has not been determined.

Information regarding this compound and its biological interactions is not available in the reviewed scientific literature.

Extensive searches of publicly available scientific databases and research articles did not yield specific information regarding the molecular mechanisms of action for the chemical compound This compound . Consequently, there is no data to populate the requested article concerning its modulation of the NLRP3 inflammasome or the Hec1/Nek2 mitotic pathway.

Research into the regulation of the mitotic pathway has identified other compounds with a benzamide (B126) moiety that interact with key mitotic proteins. Notably, a compound identified as INH2 (N-(4-[2,4,6-trimethyl-phenyl]-thiazol-2-yl)-2,4-dimethoxybenzamide) has been shown to disrupt the interaction between Hec1 (Highly Expressed in Cancer 1) and Nek2 (NIMA-related kinase 2). nih.govresearchgate.net This disruption is a key mechanism for its anti-tumor activity. However, it is crucial to note that INH2 is a structurally distinct molecule from this compound.

There is no information available in the searched scientific literature that describes any interaction or modulatory effect of This compound on the NLRP3 inflammasome pathway .

Due to the absence of research findings on the specified compound and its interactions with the requested biological pathways, it is not possible to generate the detailed scientific article as outlined.

Structure Activity Relationship Sar Studies

Correlating Structural Modifications with Biological Activity

The biological activity of N-hydroxybenzamide derivatives is significantly influenced by modifications to their core structure. These compounds are a class of hydroxamic acids that have garnered considerable interest for their ability to inhibit metalloenzymes, such as histone deacetylases (HDACs). vnu.edu.vn The general structure consists of an aromatic ring, an amide linkage, and an N-hydroxyl group, each playing a crucial role in the molecule's interaction with biological targets.

Structural modifications can be systematically made at three primary sites: the aromatic ring (A), the amide linker (B), and the N-hydroxyl group (C), as depicted in the general N-hydroxybenzamide scaffold. Alterations at these positions can modulate the compound's potency, selectivity, and pharmacokinetic properties. For instance, in a study of N-benzoyl-2-hydroxybenzamides, modifications at these three sites were explored to improve activity and metabolic stability. nih.gov

The introduction of different substituents on the aromatic ring can drastically alter the electronic and steric properties of the molecule, thereby affecting its binding affinity to target proteins. Similarly, modifications to the amide linker can influence the molecule's conformation and flexibility. The N-hydroxyl group is often essential for the compound's mechanism of action, particularly in the case of HDAC inhibitors where it chelates the zinc ion in the enzyme's active site. vnu.edu.vn

The following table summarizes the biological activities of some N-hydroxybenzamide derivatives, illustrating how structural changes impact their potency.

| Compound Name | Modification | Biological Activity (IC50) | Target |

| Vorinostat (SAHA) | Suberoylanilide hydroxamic acid | Sub-micromolar range | HDAC |

| Belinostat | N-hydroxy-3-(3-sulfamoylphenyl)propenamide derivative | Sub-micromolar range | HDAC |

| Panobinostat | N-hydroxy-3-[4-({[2-(2-methyl-1H-indol-3-yl)ethyl]amino}methyl)phenyl]propenamide | Nanomolar range | HDAC |

| Compound 4e | Quinazolin-4(3H)-one containing N-hydroxybenzamide | More potent than SAHA in cytotoxicity | Antitumor |

| Compound 6e | Quinazolin-4(3H)-one containing N-hydroxypropenamide | Up to 5-fold more potent than SAHA in cytotoxicity | Antitumor |

This table presents data on related N-hydroxybenzamide derivatives to illustrate the principles of SAR, as direct data for N-Hydroxy-2,4-dimethoxybenzamide is not available.

Influence of Aromatic Ring Substituents on Activity

The nature and position of substituents on the aromatic ring of N-hydroxybenzamides play a pivotal role in determining their biological activity. Substituents can influence the molecule's electronic properties (electron-donating or electron-withdrawing), lipophilicity, and steric profile, all of which affect how the compound interacts with its biological target. libretexts.orglibretexts.org

The position of the substituents is also critical. The 2,4-disubstitution pattern will influence the orientation of the molecule within the binding site. Studies on other substituted benzamides have shown that the position of hydroxyl and methoxy (B1213986) groups can significantly impact their antioxidant and biological activities. nih.gov For example, the presence of methoxy groups can increase the hydrophobicity of a compound, which may enhance its ability to cross cellular membranes. researchgate.net

The electronic effects of various substituents on the reactivity of a benzene (B151609) ring are summarized below:

| Substituent | Electronic Effect | Influence on Reactivity |

| -NH2, -OH, -OR | Strongly electron-donating | Activating |

| -Alkyl | Weakly electron-donating | Activating |

| -Halogens | Electron-withdrawing (inductive) but electron-donating (resonance) | Deactivating |

| -NO2, -CN, -COR, -CO2H | Strongly electron-withdrawing | Deactivating |

This table provides a general overview of substituent effects on aromatic rings.

Role of Amide and N-Hydroxyl Functional Groups

The amide (-CONH-) and N-hydroxyl (-OH) functional groups are fundamental to the biological activity of N-hydroxybenzamides. vnu.edu.vn The N-hydroxyamide moiety (–CONHOH) is a key pharmacophore in many biologically active compounds, particularly in the class of HDAC inhibitors.

The primary role of the N-hydroxyl group is to act as a chelating agent for metal ions within the active sites of metalloenzymes. vnu.edu.vn For instance, in HDACs, the N-hydroxyl group coordinates with the zinc ion (Zn2+) in the catalytic domain, leading to the inhibition of the enzyme. The amide group helps to properly orient the N-hydroxyl group for this interaction and can also participate in hydrogen bonding with amino acid residues in the active site, further stabilizing the enzyme-inhibitor complex.

Stereochemical Considerations in Activity Profiles

Stereochemistry can play a significant role in the activity profiles of chiral compounds. While this compound itself is not chiral, the introduction of chiral centers through modification of the molecule could lead to stereoisomers with different biological activities.

For many biologically active molecules, only one enantiomer or diastereomer exhibits the desired therapeutic effect, while the other may be less active or even contribute to undesirable side effects. This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with the different stereoisomers of a chiral ligand.

While direct stereochemical studies on this compound are not available, research on other, more complex, biologically active molecules consistently demonstrates the importance of stereochemistry in determining potency and selectivity. For example, in a study on selective Mcl-1 inhibitors, the specific three-dimensional arrangement of the molecule was crucial for its binding affinity. nih.gov Therefore, any future development of this compound derivatives that introduces chirality would necessitate a thorough investigation of the stereochemical aspects of their activity.

Computational Chemistry and Molecular Modeling

Quantum Chemical Investigations

Quantum chemical investigations of N-Hydroxy-2,4-dimethoxybenzamide focus on solving the Schrödinger equation for the molecule, providing detailed information about its electronic structure and energy. These calculations are fundamental to understanding its reactivity and spectroscopic properties.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems, such as this compound. DFT calculations can predict a variety of molecular properties with a good balance of accuracy and computational cost.

Molecular Geometry Optimization: DFT methods are employed to determine the most stable three-dimensional arrangement of atoms in this compound. By finding the minimum energy conformation, researchers can obtain optimized bond lengths, bond angles, and dihedral angles. For instance, studies on similar N-hydroxyamide structures often utilize the B3LYP functional with a basis set like 6-311++G(d,p) to achieve reliable geometric parameters. researchgate.net The planarity and rotational barriers of the amide bond and the orientation of the methoxy (B1213986) groups are critical aspects explored in these calculations.

Vibrational Analysis: Theoretical vibrational frequencies of this compound can be calculated using DFT. These computed frequencies, after appropriate scaling, can be compared with experimental data from Infrared (IR) and Raman spectroscopy to confirm the molecular structure and assign spectral bands to specific vibrational modes, such as the C=O stretch, N-O-H bend, and aromatic C-H stretches. researchgate.net

Reactivity Descriptors: DFT provides the basis for calculating chemical reactivity descriptors. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, electronegativity, chemical hardness, and the electrophilicity index. These parameters help in predicting the kinetic stability and reactivity of this compound. A smaller HOMO-LUMO gap generally suggests higher reactivity.

| Reactivity Descriptor | Significance for this compound |

| HOMO Energy | Indicates the molecule's ability to donate electrons. |

| LUMO Energy | Indicates the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | Relates to chemical reactivity and kinetic stability. |

| Electronegativity | Measures the power of an atom to attract electrons. |

| Chemical Hardness | Measures the resistance to change in electron distribution. |

| Electrophilicity Index | Quantifies the ability of the molecule to accept electrons. |

The analysis of the electronic structure of this compound provides a deeper understanding of its chemical bonding and charge distribution.

Molecular Electrostatic Potential (MEP) Surface: The MEP surface is a visual tool used to predict reactivity sites for electrophilic and nucleophilic attack. It maps the electrostatic potential onto the electron density surface. For this compound, the MEP would typically show negative potential (red/yellow regions) around the carbonyl oxygen and the hydroxyl oxygen, indicating sites prone to electrophilic attack. Positive potential (blue regions) would be expected around the hydroxyl hydrogen and aromatic protons, indicating sites for nucleophilic attack. researchgate.net

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of this compound, providing insights into its conformational dynamics and interactions with its environment, such as a solvent or a biological receptor.

MD simulations are invaluable for understanding how this compound interacts with target enzymes, such as histone deacetylases (HDACs), a common target for N-hydroxyamide-containing compounds. After an initial docking pose is obtained, MD simulations can assess the stability of the ligand-protein complex over time (e.g., nanoseconds). Key analyses include:

Root Mean Square Deviation (RMSD): To evaluate the stability of the protein and the ligand's binding pose.

Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein upon ligand binding.

Hydrogen Bond Analysis: To monitor the persistence of crucial hydrogen bonds between the ligand and enzyme active site residues throughout the simulation.

These simulations can reveal dynamic changes in the binding mode and the role of water molecules in mediating interactions, providing a more realistic picture than static docking poses.

MD simulations in a solvent (e.g., water) allow for the exploration of the conformational landscape of this compound. The N-hydroxyamide group can exist in cis and trans conformations, and the energy barrier between these rotamers can be investigated. Studies on related N-hydroxy amides have shown that the trans conformation is often favored. The flexibility of the dimethoxy-substituted phenyl ring and its preferred orientations relative to the amide plane can also be determined by analyzing the trajectory of the simulation.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target receptor. For this compound, docking studies are essential for predicting its binding mode and affinity for enzyme active sites.

Binding Mode Prediction: Docking algorithms place the this compound molecule into the binding site of a target protein (e.g., an HDAC isoform) in various possible conformations and orientations. The resulting poses are then scored based on a scoring function that estimates the binding free energy. A primary interaction for N-hydroxyamides in HDACs involves the chelation of the active site zinc ion by the hydroxamic acid moiety. Docking would predict the geometry of this coordination and the hydrogen bonds formed between the ligand's carbonyl oxygen and hydroxyl group with active site residues.

Structure-Activity Relationship (SAR) Insights: By docking this compound and its analogs, researchers can gain insights into structure-activity relationships. For example, the role of the 2,4-dimethoxy substitution pattern on binding affinity can be rationalized by examining the interactions these groups make within the binding pocket. These studies can explain why certain substitutions enhance potency and can guide the design of new, more effective inhibitors.

Ligand-Protein Binding Mode Predictions

Predicting how a ligand such as this compound binds to a protein target is crucial for understanding its mechanism of action. Molecular docking is a primary computational technique used for this purpose, predicting the preferred orientation of a ligand within a protein's binding site. nih.gov The accuracy of these predictions is vital, as the correct binding mode is a prerequisite for more advanced calculations like Free Energy Perturbation (FEP). biorxiv.org

Recent advancements have led to the development of sophisticated models like DynamicBind, a deep learning method that uses equivariant geometric diffusion networks to predict ligand-specific protein conformations from unbound structures. nih.gov This approach can accommodate significant protein conformational changes upon ligand binding and has shown state-of-the-art performance in docking benchmarks. nih.gov For complex proteins like P450s, which have large and flexible active sites, predicting binding modes can be challenging, though some docking studies have been successful. nih.gov In cases where binding modes are unknown, preliminary molecular dynamics (MD) simulations can help refine docking protocols and provide a better starting point for further energy calculations. biorxiv.org

While specific docking studies for this compound are not detailed in the available literature, studies on structurally related compounds, such as 2-hydroxybenzohydrazide (B147611) derivatives, have utilized molecular docking to assess their binding affinities against enzymes like the enoyl-acyl carrier protein reductase (InhA) of M. tuberculosis. nih.gov These analyses are critical for structure-based drug design, helping to rationalize the compound's activity and guide the synthesis of more potent analogs. drughunter.com

Binding Energy Calculations

Once a plausible binding mode is identified, binding energy calculations are performed to quantify the affinity between the ligand and its protein target. The Linear Interaction Energy (LIE) model is one such method that can be used to predict binding affinities. nih.gov Studies have shown that including multiple potential binding poses in the simulations can significantly improve the accuracy of LIE models. nih.gov

For more rigorous analysis, methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) and Free Energy Perturbation (FEP+) are employed. nih.govbiorxiv.org FEP+ calculations, which are based on molecular dynamics simulations, explicitly account for the enthalpic and entropic effects of the ligand's conformational flexibility and desolvation within the binding site. biorxiv.org These calculations have shown high correlation with experimental binding free energies, with average errors typically within 1 kcal/mol. biorxiv.org For example, MM-PBSA calculations were used to determine the binding energy of a thiosemicarbazone derivative with SARS-CoV-2 target proteins, yielding significant binding energy values. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method that correlates the variation in the biological activity of a series of compounds with changes in their physicochemical properties, described by molecular descriptors. nih.gov The fundamental principle is that differences in molecular structure are responsible for variations in biological activities. nih.gov QSAR models are essential tools in drug discovery for predicting the activity of new chemical entities and optimizing lead compounds. nih.gov

2D and 3D QSAR Model Development

QSAR models can be developed in two or three dimensions. 2D-QSAR models utilize descriptors that are derived from the 2D representation of a molecule, such as molecular weight, lipophilicity (logP), and topological indices. researchgate.net These models are often developed using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms such as Support Vector Machine (SVM) and Random Forest (RF). researchgate.net

3D-QSAR represents a significant advancement, incorporating the three-dimensional structural information of molecules. nih.gov Methods like Comparative Molecular Field Analysis (CoMSIA) and PHASE are used to build 3D-QSAR models. derpharmachemica.comfrontiersin.org These models calculate steric and electrostatic fields around aligned molecules to explain and predict biological activity. frontiersin.org For a QSAR model to be robust, it must be validated internally (e.g., using leave-one-out cross-validation to get a q²) and externally (using a test set to get a predictive r²). derpharmachemica.comfrontiersin.org

Studies on derivatives of p-hydroxy benzohydrazide (B10538), which are structurally related to this compound, have successfully generated statistically significant 3D-QSAR models with high predictive power for antimicrobial activity. derpharmachemica.comchalcogen.ro For instance, one study reported a 3D-QSAR model with a regression coefficient (R²) of 0.98 and a predictive correlation coefficient (R² pred) of 0.80 for a test set of molecules. chalcogen.ro

| Model Type | Method | Cross-validated R² (q²) | Correlation Coefficient (r²) | External Validation (R²ext) | Reference |

|---|---|---|---|---|---|

| 2D-QSAR (Non-linear) | GEP | - | - | - | frontiersin.org |

| 3D-QSAR | CoMSIA | 0.532 | 0.997 | 0.987 | frontiersin.org |

Prediction of Biological Activity Profiles

A primary application of QSAR models is the prediction of biological activity for novel compounds. nih.gov By inputting the descriptors of a new molecule into a validated QSAR model, its activity can be estimated before synthesis, thus prioritizing the most promising candidates. nih.gov This predictive capability significantly reduces the time and resources spent on synthesizing and testing less active compounds. nih.gov

For example, QSAR models developed for p-hydroxy benzohydrazide derivatives were used to design a new series of compounds with potentially enhanced antimicrobial activity. derpharmachemica.com Similarly, QSAR studies on benzoxazole (B165842) derivatives helped to identify key structural features required for anti-cancer and anti-tubercular effects, leading to the synthesis of a particularly potent analogue. ajphs.com These examples highlight how QSAR serves as a valuable predictive tool in the design of new therapeutic agents. nih.gov

In Silico Prediction of Molecular Descriptors

The foundation of any QSAR model is the set of molecular descriptors used to encode structural information. nih.gov In silico methods allow for the rapid calculation of a vast array of these descriptors, ranging from simple constitutional properties to complex quantum-chemical parameters.

Predictive Methodologies for Molecular Properties

A variety of computational tools and methodologies are available for predicting molecular properties. Software packages like Spartan are used to perform quantum mechanical calculations, such as Density Functional Theory (DFT), to determine electronic properties like HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, which relate to a molecule's reactivity. mdpi.comresearchgate.net

Web-based platforms like pkCSM are widely used to predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. mdpi.com These platforms can predict crucial pharmacokinetic parameters such as human intestinal absorption, blood-brain barrier (BBB) permeability, and potential toxicity profiles, including AMES toxicity and hepatotoxicity. mdpi.comresearchgate.net Such in silico predictions are vital in the early stages of drug development to filter out compounds with unfavorable pharmacokinetic or toxicity profiles. nih.gov Studies on various benzamide (B126) derivatives have employed these predictive methodologies to evaluate their drug-likeness and potential liabilities before proceeding with more resource-intensive experimental testing. mdpi.comresearchgate.net

| Descriptor Class | Specific Descriptor | Predicted Property | Reference |

|---|---|---|---|

| Physicochemical | logP (Octanol-water partition coefficient) | Lipophilicity | mdpi.com |

| Electronic | HOMO/LUMO Energy Gap (ΔE) | Chemical reactivity and stability | researchgate.net |

| Pharmacokinetic (ADMET) | Human Intestinal Absorption (%) | Oral bioavailability | mdpi.com |

| Pharmacokinetic (ADMET) | Blood-Brain Barrier (BBB) Permeability | Central nervous system penetration | mdpi.com |

| Toxicity | AMES Toxicity | Mutagenicity | mdpi.com |

Intermolecular Interaction Analysis (e.g., Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. By partitioning the crystal electron density into molecular fragments, it generates a unique surface for each molecule. This surface is colored based on various properties, such as dnorm (normalized contact distance), which highlights regions of close intermolecular contact. The analysis also produces a 2D "fingerprint" plot, which summarizes all intermolecular contacts and provides a quantitative percentage breakdown of each type of interaction.

For this compound, a Hirshfeld surface analysis would provide critical insights into its solid-state packing and the forces governing its crystal structure. The molecule's structure contains several key functional groups capable of forming distinct intermolecular contacts:

Hydrogen Bond Donors: The hydroxyl group (-OH) and the amide group (N-H) are strong hydrogen bond donors.

Hydrogen Bond Acceptors: The carbonyl oxygen (C=O), the hydroxyl oxygen, and the two methoxy oxygens (-OCH₃) are potent hydrogen bond acceptors.

Aromatic System: The benzene (B151609) ring allows for potential π-π stacking and C-H···π interactions.

Given these features, the Hirshfeld analysis would likely reveal a complex network of hydrogen bonds as the dominant interactions stabilizing the crystal lattice. The most significant contacts would be O···H interactions, originating from the N-hydroxy and amide moieties forming hydrogen bonds with carbonyl or ether oxygen atoms on adjacent molecules. The analysis would quantify the relative contribution of these strong interactions compared to weaker contacts, such as H···H (representing van der Waals forces), C···H, and C···C contacts associated with the aromatic ring.

The 2D fingerprint plot would visually distinguish these interactions. Strong O···H hydrogen bonds would appear as distinct, sharp "spikes" in the plot, while the more diffuse van der Waals and hydrophobic contacts would form a more scattered distribution. The precise percentage contributions would depend on the specific crystal packing arrangement (polymorph), but a hypothetical breakdown can be predicted based on the available functional groups.

Interactive Data Table: Predicted Intermolecular Contact Contributions for this compound from Hirshfeld Surface Analysis

| Intermolecular Contact | Reciprocal Atoms Involved | Predicted Contribution (%) | Description |

| O···H / H···O | Carbonyl, Hydroxyl, Methoxy (O) <-> Hydroxyl, Amide (H) | 40 - 50% | Represents strong intermolecular hydrogen bonding, the dominant stabilizing force. |

| H···H | Phenyl, Methyl, Amide (H) <-> Phenyl, Methyl, Amide (H) | 25 - 35% | Represents van der Waals forces and non-specific hydrophobic contacts. |

| C···H / H···C | Phenyl, Methyl (C) <-> Phenyl, Methyl, Amide (H) | 15 - 25% | Indicates weaker C-H···π interactions and contacts involving the carbon skeleton. |

| C···O / O···C | Phenyl, Carbonyl (C) <-> Carbonyl, Hydroxyl, Methoxy (O) | 2 - 5% | Weaker contacts involving the carbon framework and electronegative oxygen atoms. |

| C···C | Phenyl Ring (C) <-> Phenyl Ring (C) | 1 - 3% | Suggests potential π-π stacking interactions between aromatic rings. |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational technique that illustrates the charge distribution across a molecule's surface. It is invaluable for predicting how a molecule will interact with other molecules, particularly biological receptors or chemical reactants. The MEP map uses a color scale to represent the electrostatic potential: electron-rich regions, which are susceptible to electrophilic attack, are typically colored red, while electron-deficient regions, prone to nucleophilic attack, are colored blue. Intermediate potentials are shown in yellow, green, and orange.

For this compound, an MEP map would highlight distinct regions of positive and negative potential, dictated by the electronegativity of its constituent atoms and the influence of its functional groups.

Negative Potential (Red/Yellow): The most intense negative potential (red) would be concentrated around the carbonyl oxygen atom (C=O) due to its high electronegativity and the presence of lone pairs. The oxygen atoms of the N-hydroxyl group and the two methoxy groups would also exhibit significant negative potential, making them key sites for hydrogen bond acceptance.

Positive Potential (Blue): The most positive potential (blue) would be located on the hydrogen atom of the hydroxyl group (-OH) and, to a lesser extent, the hydrogen of the amide group (N-H). These electron-deficient hydrogens are the primary sites for hydrogen bond donation.

Near-Neutral Potential (Green): The carbon atoms of the aromatic ring and the methyl groups would display a relatively neutral potential, forming the hydrophobic regions of the molecule.

This charge distribution profile is crucial for understanding the molecule's reactivity and its ability to bind to biological targets. For instance, the distinct positive and negative zones suggest a strong capacity for forming specific, directed hydrogen bonds, a key feature in molecular recognition processes.

Interactive Data Table: Predicted Molecular Electrostatic Potential (MEP) Regions for this compound

This table summarizes the expected electrostatic potential features on the molecular surface of this compound.

| Molecular Region | Functional Group | Predicted Electrostatic Potential | Role in Interactions |

| Carbonyl Oxygen | C=O | Highly Negative (Red) | Strong hydrogen bond acceptor; site for electrophilic interaction. |

| Hydroxyl Oxygen | N-OH | Negative (Yellow/Orange) | Hydrogen bond acceptor. |

| Methoxy Oxygens | -OCH₃ | Negative (Yellow/Orange) | Hydrogen bond acceptors. |

| Hydroxyl Hydrogen | N-OH | Highly Positive (Blue) | Strong hydrogen bond donor. |

| Amide Hydrogen | C(=O)N-H | Positive (Light Blue) | Hydrogen bond donor. |

| Aromatic Ring | C₆H₃ | Near-Neutral (Green) | Site for hydrophobic and π-stacking interactions. |

In Silico ADME Studies (Prediction)

In silico ADME studies use computational models to predict the Absorption, Distribution, Metabolism, and Excretion properties of a chemical compound. nih.gov These predictions are vital in early-stage drug discovery to identify candidates with favorable pharmacokinetic profiles and to flag potential liabilities before committing to expensive and time-consuming laboratory experiments. nih.govresearchgate.net

A predictive ADME profile for this compound would be generated by submitting its structure to various validated computational models. These models use algorithms based on a compound's physicochemical properties (e.g., molecular weight, lipophilicity, hydrogen bonding capacity) to forecast its behavior in the body.

Based on the structure of this compound, several predictions can be inferred:

Absorption: The molecule has a molecular weight of 197.18 g/mol , two hydrogen bond donors, and five hydrogen bond acceptors. These properties generally align with Lipinski's Rule of Five, suggesting a likelihood of good oral absorption. However, the polar N-hydroxy group might slightly decrease passive diffusion across the gut wall while increasing aqueous solubility. Models would likely predict moderate to high human intestinal absorption (HIA).

Distribution: The compound's moderate polarity suggests it would distribute into tissues but may have limited ability to cross the blood-brain barrier (BBB). Plasma protein binding (PPB) is expected to be moderate, influenced by the presence of both polar and non-polar groups.

Metabolism: The methoxy groups (-OCH₃) are common sites for metabolism, specifically O-demethylation by Cytochrome P450 (CYP) enzymes in the liver. The aromatic ring is also susceptible to hydroxylation. In silico models would likely predict that the compound is a substrate for enzymes like CYP2D6 or CYP3A4.

Excretion: The parent compound and its more polar metabolites would likely be eliminated from the body primarily through renal excretion.

These predictions provide a foundational assessment of the compound's drug-like potential, guiding further experimental validation.

Interactive Data Table: Predicted In Silico ADME Profile for this compound

This table presents a hypothetical ADME profile, illustrating the types of parameters evaluated and their likely predicted outcomes for this compound.

| ADME Parameter | Property Predicted | Predicted Outcome | Implication |

| Absorption | Human Intestinal Absorption (HIA) | High | Likely well-absorbed after oral administration. |

| Absorption | Aqueous Solubility | Moderate | Sufficiently soluble for absorption but may not be highly soluble. |

| Distribution | Blood-Brain Barrier (BBB) Penetration | Low | Unlikely to cross into the central nervous system in significant amounts. |

| Distribution | Plasma Protein Binding (PPB) | Moderate | A fraction of the compound will be bound to plasma proteins, affecting its free concentration. |

| Metabolism | CYP2D6 Substrate | Probable | Likely to be metabolized by the CYP2D6 enzyme. |

| Metabolism | CYP3A4 Substrate | Probable | Likely to be metabolized by the CYP3A4 enzyme. |

| Metabolism | CYP Inhibitor | Unlikely | Low probability of inhibiting major CYP enzymes, reducing risk of drug-drug interactions. |

| Excretion | Renal Excretion | High | The compound and its metabolites are likely cleared by the kidneys. |

Preclinical in Vitro Biological Activity Assessments

Antimicrobial Activity Studies

The antimicrobial potential of N-Hydroxy-2,4-dimethoxybenzamide and related compounds has been a subject of scientific investigation, revealing a spectrum of activity against various microbial strains.

Research has demonstrated the efficacy of compounds structurally related to this compound against Gram-positive bacteria. For instance, 2,4-dihydroxybenzoic acid, a related phenolic acid, has shown inhibitory effects against Staphylococcus aureus (including methicillin-resistant strains, MRSA) and Enterococcus faecalis. mdpi.com Specifically, it exhibited a Minimum Inhibitory Concentration (MIC) of 0.5 mg/mL against an MRSA strain and 1.0 mg/mL against Enterococcus faecalis. mdpi.com Another related compound, 2-hydroxy-4-methoxybenzaldehyde (B30951) (HMB), demonstrated a minimum inhibitory concentration (MIC) of 1024 µg/ml against S. aureus. nih.gov

Furthermore, studies on other derivatives have shown significant activity. For example, certain 4-hydroxycoumarin (B602359) derivatives have displayed strong antibacterial action against S. aureus and B. subtilis, with one compound showing an inhibition zone of 34.5 mm against S. aureus and 24 mm against B. subtilis. nih.gov Similarly, some 4-hydroxy-2-pyridone alkaloids have shown moderate inhibitory effects against Staphylococcus aureus, methicillin-resistant S. aureus, and Bacillus subtilis, with MIC values ranging from 1.56 to 25 µM. nih.gov

The following table provides a summary of the antimicrobial activity of related compounds against Gram-positive bacteria:

| Compound/Derivative | Bacterial Strain | Activity | Reference |

| 2,4-dihydroxybenzoic acid | Staphylococcus aureus MRSA | MIC = 0.5 mg/mL | mdpi.com |

| 2,4-dihydroxybenzoic acid | Enterococcus faecalis | MIC = 1.0 mg/mL | mdpi.com |

| 2-hydroxy-4-methoxybenzaldehyde (HMB) | Staphylococcus aureus | MIC = 1024 µg/ml | nih.gov |

| 3,3'-(5-brombenzylidene-2-hydroxy)bis(4-hydroxycoumarin) | Staphylococcus aureus | Inhibition zone = 34.5 mm | nih.gov |

| 3,3'-(5-brombenzylidene-2-hydroxy)bis(4-hydroxycoumarin) | Bacillus subtilis | Inhibition zone = 24 mm | nih.gov |

| Furanpydone A (4-hydroxy-2-pyridone alkaloid) | Staphylococcus aureus | MIC = 1.56 to 25 µM | nih.gov |

| Furanpydone A (4-hydroxy-2-pyridone alkaloid) | Methicillin-resistant S. aureus | MIC = 1.56 to 25 µM | nih.gov |

| Furanpydone A (4-hydroxy-2-pyridone alkaloid) | Bacillus subtilis | MIC = 1.56 to 25 µM | nih.gov |

The activity of this compound and its analogs against Gram-negative bacteria has also been explored. 2,4-dihydroxybenzoic acid has been reported to be active against Escherichia coli with a Minimum Inhibitory Concentration (MIC) of 1.0 mg/mL. mdpi.com However, some related 4-hydroxycoumarin derivatives did not show any antimicrobial activity against E. coli and P. aeruginosa. nih.gov Similarly, certain 4-hydroxy-2-pyridone alkaloids showed no obvious inhibitory activity against E. coli and P. aeruginosa at a concentration of 50 µM. nih.gov

In contrast, a study on hydrazide–hydrazones of 2,4-dihydroxybenzoic acid revealed moderate to mild activity for one compound against Gram-negative bacteria, with MIC values ranging from 500 to 1000 µg/mL. mdpi.com

The table below summarizes the findings on the antimicrobial activity against Gram-negative bacteria:

| Compound/Derivative | Bacterial Strain | Activity | Reference |

| 2,4-dihydroxybenzoic acid | Escherichia coli | MIC = 1.0 mg/mL | mdpi.com |

| 4-hydroxycoumarin derivatives | Escherichia coli | No activity | nih.gov |

| 4-hydroxycoumarin derivatives | Pseudomonas aeruginosa | No activity | nih.gov |

| 4-hydroxy-2-pyridone alkaloids | Escherichia coli | No activity at 50 µM | nih.gov |

| 4-hydroxy-2-pyridone alkaloids | Pseudomonas aeruginosa | No activity at 50 µM | nih.gov |

| Hydrazide–hydrazone of 2,4-dihydroxybenzoic acid (compound 19) | Gram-negative bacteria | MIC = 500–1000 µg/mL | mdpi.com |

The antifungal properties of compounds related to this compound have been investigated against various fungal pathogens. 2-hydroxy-4-methoxybenzaldehyde (HMB) has been shown to be a potent antifungal agent against Fusarium graminearum, with a minimum inhibitory concentration (MIC) of 200 μg/mL. nih.gov This compound was found to be more effective than vanillin (B372448) and its other derivatives. nih.gov

Hydrazide–hydrazones of 2,4-dihydroxybenzoic acid have also been screened for antifungal activity. One particular compound demonstrated a wide spectrum of activity against Candida spp. with MICs between 500 and 1000 µg/mL. mdpi.com

Conversely, some 4-hydroxy-2-pyridone alkaloids did not exhibit obvious inhibitory activity against the pathogenic fungi Candida albicans and Candida glabrata at a concentration of 50 µM. nih.gov

A summary of the antifungal activity is presented in the table below:

| Compound/Derivative | Fungal Strain | Activity | Reference |

| 2-hydroxy-4-methoxybenzaldehyde (HMB) | Fusarium graminearum | MIC = 200 μg/mL | nih.gov |

| Hydrazide–hydrazone of 2,4-dihydroxybenzoic acid (compound 19) | Candida spp. | MIC = 500–1000 µg/mL | mdpi.com |

| 4-hydroxy-2-pyridone alkaloids | Candida albicans | No activity at 50 µM | nih.gov |

| 4-hydroxy-2-pyridone alkaloids | Candida glabrata | No activity at 50 µM | nih.gov |

Antioxidant Activity Investigations

The antioxidant capacity of this compound and its structural relatives has been assessed through various in vitro assays.

Cell-free assays are commonly employed to evaluate the radical scavenging and reducing power of compounds. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the Ferric Reducing Antioxidant Power (FRAP) assay are two such widely used methods. researchgate.netnih.gov

Studies on 2-hydroxy-4-methoxybenzaldehyde-4-phenylthiosemicarbazone and its metal complexes have demonstrated their antioxidant potential through DPPH scavenging activity. researchgate.net Similarly, 3,4-dihydroxybenzoic acid, a related compound, has shown dose-dependent DPPH scavenging activity, increasing from 69.5% at 12.5 μg/mL to 89.1% at 200 μg/mL. mdpi.com

However, research by Spiegel et al. indicated that 2,4-dihydroxybenzoic acid exhibited significantly lower antioxidant activity compared to other phenolic acids. mdpi.com

The following table summarizes the antioxidant activity in cell-free assays:

| Compound/Derivative | Assay | Activity | Reference |

| 2-hydroxy-4-methoxybenzaldehyde-4-phenylthiosemicarbazone & complexes | DPPH | Scavenging activity observed | researchgate.net |

| 3,4-dihydroxybenzoic acid | DPPH | 69.5% at 12.5 μg/mL, 89.1% at 200 μg/mL | mdpi.com |

| 2,4-dihydroxybenzoic acid | Not specified | Lower than other phenolic acids | mdpi.com |

Cell-based assays provide a more biologically relevant assessment of antioxidant activity by considering factors like cell uptake and metabolism. These assays often measure the ability of a compound to mitigate cellular oxidative stress induced by agents like hydrogen peroxide (H₂O₂) or AAPH. nih.gov

The antioxidant mechanism in cells can involve the activation of transcription factors like Nuclear factor erythroid 2-related factor 2 (Nrf2), which upregulates the expression of antioxidant enzymes. nih.gov

Antiproliferative Activity Studies (In Vitro Cell Line Models)

Extensive searches of scientific literature were conducted to identify studies on the in vitro antiproliferative activity of this compound. Despite a thorough review of available data, no research findings specifically detailing the evaluation of this compound against in vitro cell line models were found.

Therefore, no data on its antiproliferative effects, such as IC50 values or specific cancer cell line activity, can be provided at this time. Further research is required to determine the potential of this specific compound as an antiproliferative agent.

Analytical and Spectroscopic Characterization Methods in Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is a cornerstone of chemical analysis, probing the interaction of electromagnetic radiation with the molecule to reveal detailed structural information.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, DEPT-135)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), chemists can deduce the connectivity and chemical environment of each atom.

¹H NMR: In the proton NMR spectrum of N-Hydroxy-2,4-dimethoxybenzamide, distinct signals are expected for the aromatic protons, the methoxy (B1213986) group protons, and the protons of the N-hydroxy group. The chemical shifts (δ), splitting patterns (multiplicity), and integration values of these signals are key to assigning them to specific positions within the molecule.

¹³C NMR: The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. For this compound, this includes the carbonyl carbon of the amide, the aromatic carbons, and the carbons of the two methoxy groups. The chemical shift of each carbon is indicative of its electronic environment.

DEPT-135 (Distortionless Enhancement by Polarization Transfer): This is a specialized NMR experiment that helps in distinguishing between CH, CH₂, and CH₃ groups. In a DEPT-135 spectrum, CH and CH₃ signals typically appear as positive peaks, while CH₂ signals are negative. Quaternary carbons (like the carbonyl carbon and the substituted aromatic carbons C-1, C-2, and C-4) are not observed. This technique simplifies the interpretation of the more complex broadband-decoupled ¹³C NMR spectrum.

Table 1: Predicted NMR Data for this compound

| Technique | Assignment | Predicted Chemical Shift (ppm) | Notes |

| ¹H NMR | Aromatic Protons | 6.5 - 8.0 | Complex splitting pattern due to coupling. |

| Methoxy Protons (OCH₃) | 3.8 - 4.0 | Two distinct singlets are expected. | |

| N-OH, C(=O)NH | Broad singlets | Chemical shifts can be variable and concentration-dependent. | |

| ¹³C NMR | Carbonyl Carbon (C=O) | 160 - 170 | Typically in the downfield region. |

| Aromatic Carbons | 100 - 160 | Six distinct signals are expected. | |

| Methoxy Carbons (OCH₃) | 55 - 60 | Two distinct signals are expected. |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H group of the hydroxamic acid, the N-H group, the C=O (carbonyl) group, C-O bonds of the methoxy groups, and the C=C bonds of the aromatic ring.

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Hydroxyl (O-H) | Stretching | 3100 - 3300 (broad) |

| Amine (N-H) | Stretching | 3200 - 3400 |

| Carbonyl (C=O) | Stretching | 1630 - 1680 |

| Aromatic C=C | Stretching | 1450 - 1600 |

| C-O (methoxy/ether) | Stretching | 1000 - 1300 |

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides crucial information about the molecular weight of the compound and can also offer insights into its structure through the analysis of fragmentation patterns. For this compound (C₉H₁₁NO₄), the molecular ion peak [M]⁺ or protonated molecule peak [M+H]⁺ would be expected, confirming its molecular formula.

Table 3: Mass Spectrometry Data for this compound

| Property | Value |

| Molecular Formula | C₉H₁₁NO₄ |

| Molecular Weight | 197.19 g/mol |

| Expected [M+H]⁺ | m/z 198.07 |

UV-Visible Spectroscopy

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a compound. This technique is particularly useful for compounds containing chromophores, which are parts of a molecule that absorb light. The aromatic ring and the carbonyl group in this compound act as chromophores. The resulting spectrum, a plot of absorbance versus wavelength, can be used for quantitative analysis and to gain information about the electronic structure of the molecule. The presence of the benzene (B151609) ring is expected to result in strong absorptions in the UV region.

X-ray Diffraction (XRD) for Crystal Structure Analysis

For compounds that can be obtained in a crystalline form, single-crystal X-ray diffraction (XRD) is the most definitive method for determining the three-dimensional arrangement of atoms in the crystal lattice. This technique provides precise bond lengths, bond angles, and information about intermolecular interactions, such as hydrogen bonding. An XRD analysis of this compound would confirm the connectivity established by NMR and provide insight into its solid-state packing and conformation.

Elemental Analysis

Elemental analysis is a process that determines the percentage composition of a pure chemical compound by its constituent elements. For this compound (C₉H₁₁NO₄), the experimentally determined percentages of carbon, hydrogen, and nitrogen should closely match the theoretically calculated values, providing a fundamental confirmation of the compound's empirical formula and purity.

Table 4: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight | Number of Atoms | Total Mass | Percentage |

| Carbon | C | 12.01 | 9 | 108.09 | 54.82% |

| Hydrogen | H | 1.008 | 11 | 11.088 | 5.62% |

| Nitrogen | N | 14.01 | 1 | 14.01 | 7.11% |

| Oxygen | O | 16.00 | 4 | 64.00 | 32.45% |

| Total | 197.19 | 100.00% |

Q & A

Q. What are the recommended synthetic routes for N-Hydroxy-2,4-dimethoxybenzamide, and how can reaction efficiency be enhanced?

- Methodological Answer : The compound can be synthesized via nucleophilic acylation using hydroxylamine derivatives and acyl chlorides. Key steps include:

- Dropwise addition of 2,4-dimethoxybenzoyl chloride to hydroxylamine under alkaline conditions (maintained with sodium bicarbonate) to prevent side reactions.

- Temperature control (0–5°C) to minimize hydrolysis of the acyl chloride.

- Post-reaction purification via recrystallization from ethanol/water mixtures to isolate the product .

Q. Which spectroscopic markers in NMR and IR are critical for confirming the structure of this compound?

- Methodological Answer :

- H NMR : Hydroxy proton appears as a broad singlet (δ 10–12 ppm). Aromatic protons show splitting patterns due to methoxy substituents (δ 6.5–7.5 ppm). Methoxy groups appear as singlets (δ 3.8–4.0 ppm).

- IR : C=O stretch (~1650 cm) and O-H stretch (~3200 cm) confirm the hydroxamic acid moiety. Methoxy C-O stretches appear at ~1250 cm .

Q. How can researchers design preliminary assays to evaluate the biological activity of this compound?

- Methodological Answer :

- Use in vitro enzyme inhibition assays (e.g., MMP-9/MMP-13 or urease) with varying inhibitor concentrations.

- Measure IC values via spectrophotometric monitoring of substrate depletion.

- Validate selectivity by testing against structurally similar enzymes (e.g., MMP-3) .

Advanced Research Questions

Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data for this compound analogs?

- Methodological Answer :

- Re-examine computational parameters (e.g., solvent models, protonation states in docking studies).

- Perform free-energy perturbation (FEP) calculations to refine binding affinity predictions.

- Validate experimentally using isothermal titration calorimetry (ITC) to measure thermodynamic binding parameters .

Q. How can hydrogen bonding interactions of this compound be systematically analyzed using crystallographic data?

- Methodological Answer :

- Obtain single-crystal X-ray diffraction data to determine bond lengths/angles.

- Use Hirshfeld surface analysis to quantify intermolecular interactions (e.g., O-H···O and C-H···π bonds).

- Compare experimental hydrogen bond energies with DFT-calculated values (e.g., B3LYP/6-311+G(d,p) basis set) .

Q. What methodologies enable the study of substituent effects on the antioxidant capacity of N-Hydroxybenzamide derivatives?

- Methodological Answer :

- Synthesize derivatives with electron-donating (e.g., -OCH) and electron-withdrawing (e.g., -NO) groups.

- Assess radical scavenging activity via DPPH/ABTS assays.

- Perform multivariate analysis (e.g., principal component analysis) to correlate Hammett σ values with antioxidant EC .

Q. How can researchers optimize the logP values of this compound derivatives for enhanced bioavailability?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.